molecular formula C12H13F3O2 B8080739 6-(3,4,5-Trifluorophenoxy)hexan-2-one

6-(3,4,5-Trifluorophenoxy)hexan-2-one

Cat. No.: B8080739
M. Wt: 246.22 g/mol
InChI Key: MPOZPPGLCQCEJW-UHFFFAOYSA-N
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Description

6-(3,4,5-Trifluorophenoxy)hexan-2-one is a fluorinated ketone derivative featuring a hexan-2-one backbone substituted with a 3,4,5-trifluorophenoxy group. Fluorinated compounds like this are often prized for their enhanced thermal stability, electronegativity, and resistance to metabolic degradation . However, as of 2025, CymitQuimica reports that this compound is discontinued, prompting researchers to seek alternatives or modified analogs .

Properties

IUPAC Name

6-(3,4,5-trifluorophenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-8(16)4-2-3-5-17-9-6-10(13)12(15)11(14)7-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOZPPGLCQCEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3,4,5-Trifluorophenoxy)hexan-2-one” involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization, hydrothermal processes, and acidification. These methods ensure the compound’s purity and effectiveness .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as hydrothermal carbonization are preferred due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

“6-(3,4,5-Trifluorophenoxy)hexan-2-one” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce oxides, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

“6-(3,4,5-Trifluorophenoxy)hexan-2-one” has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of “6-(3,4,5-Trifluorophenoxy)hexan-2-one” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 6-(3,4,5-Trifluorophenoxy)hexan-2-one with structurally related fluorinated ketones and ethers:

Fluorination Impact on Properties

  • In contrast, MUT_JK103’s extensive fluorination amplifies dipole moments, enabling alignment in electric fields for optoelectronic uses .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The discontinued trifluoro-hexan-2-one analog (with additional CF3 groups) may offer enhanced stability compared to the base compound but at the cost of synthetic complexity .

Application-Specific Comparisons

  • Organic Synthesis : The camphor-derived ketones (9a/9b) are efficient in Claisen-Schmidt reactions but lack fluorination, limiting their utility in fluorochemical pathways.
  • Materials Science: MUT_JK103’s elongated, fluorinated structure is tailored for liquid crystals, whereas this compound’s simpler structure may serve as a precursor for fluorinated surfactants or agrochemicals.

Research Findings and Limitations

  • Discontinuation Challenges: The discontinuation of this compound highlights supply chain vulnerabilities for fluorinated intermediates. Researchers must explore alternatives like MUT_JK103 or re-engineer synthetic routes .
  • Structural Trade-offs : While MUT_JK103 offers superior dipole properties, its complexity increases synthesis costs. Simpler analogs like the camphor derivatives prioritize reaction efficiency over fluorination benefits .

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